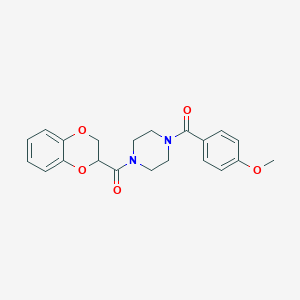

![molecular formula C17H16N4O2 B4632105 N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)

N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide and its derivatives often involves multi-step chemical reactions that carefully introduce functional groups to build the desired molecular structure. A notable example is the synthesis of derivatives that show good binding affinity to dopamine D(2)-like receptors, a class of receptors critical in the central nervous system. These syntheses explore the structural contributions to receptor binding and the potential therapeutic implications (Pinna et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its indole and pyridinyl components, which are essential for its activity. Structural characterization techniques, such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy, are employed to verify the synthesized compounds' structures, confirming the presence of the intended functional groups and the overall molecular architecture (Kadir et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including those that lead to the formation of derivatives with increased biological activity. For example, the compound's ability to react with different chemical reagents under specific conditions can yield new compounds with potential therapeutic applications, such as antiallergic agents or inhibitors of specific biological pathways (Menciu et al., 1999).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its handling and formulation. Crystallographic studies provide insights into the compound's solid-state structure, which is vital for understanding its stability and reactivity. The intermolecular interactions, such as hydrogen bonding, play a significant role in determining its physical properties and, by extension, its bioavailability and drug delivery characteristics (Meva et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various chemical agents and stability under different conditions, are essential for its application in synthesis and drug design. Studies on its reactivity patterns, such as those involving cyclocondensation reactions, contribute to the development of synthetic methodologies that can be used to produce a wide range of biologically active compounds (Gupta et al., 2011).

Aplicaciones Científicas De Investigación

Receptor Binding Studies

Various derivatives related to N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide have been synthesized and evaluated for their binding affinity to dopamine D(2)-like receptors. These studies reveal the structural contributions to receptor binding, providing insights into the design of compounds with potential antipsychotic properties without inducing extrapyramidal side effects (Pinna et al., 2002).

Synthesis of Nitric Oxide Delivery Agents

Research has led to the synthesis of compounds containing multiple nitrogen atoms capable of forming coordinate bonds with metal ions. These compounds are designed for targeted delivery of nitric oxide (NO) to biological sites, such as tumors, where NO is released upon irradiation with long-wavelength light. This innovative approach highlights the potential use of this compound analogues in therapeutic applications (Yang et al., 2017).

Exploration of Chemical Functionalities for CB1 Modulation

Indole-2-carboxamides, including structures related to this compound, have been optimized to improve allosteric modulation of the cannabinoid receptor 1 (CB1). These studies have identified key structural requirements for allosteric modulation, providing valuable information for the development of novel CB1 modulators (Khurana et al., 2014).

Development of Anticancer and Antimicrobial Agents

Efforts in the synthesis of this compound analogues have also focused on their potential as anticancer and antimicrobial agents. These compounds have been evaluated for their in vitro anticancer activity against various cancer cell lines and for their antimicrobial properties, showing promising results that could lead to new therapeutic options (Gokhale et al., 2017).

Propiedades

IUPAC Name |

N-[2-(pyridine-2-carbonylamino)ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-16(14-7-3-4-8-18-14)19-9-10-20-17(23)15-11-12-5-1-2-6-13(12)21-15/h1-8,11,21H,9-10H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQOFIRLDMCOPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

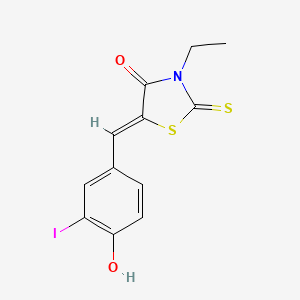

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)

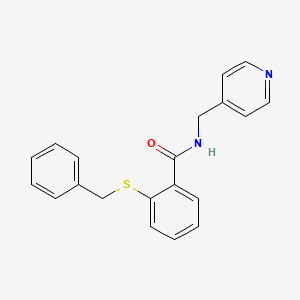

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)

![methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4632040.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-4-pyridinylacetamide](/img/structure/B4632043.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)

![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)

![2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4632102.png)

![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4632110.png)